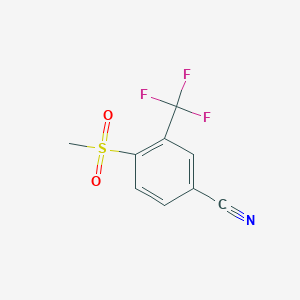

4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile

Description

Properties

IUPAC Name |

4-methylsulfonyl-3-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO2S/c1-16(14,15)8-3-2-6(5-13)4-7(8)9(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCUPQRKPXOJGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile typically involves the introduction of the trifluoromethyl and methylsulfonyl groups onto a benzonitrile scaffold. One common method includes the radical trifluoromethylation of a suitable precursor, followed by sulfonylation. The reaction conditions often require the use of radical initiators and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized processes to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Chemical Reactions Analysis

Types of Reactions: 4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The trifluoromethyl and methylsulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce primary amines .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile serves as an essential building block in the synthesis of fluorinated compounds. The presence of both the methylsulfonyl and trifluoromethyl groups enhances its reactivity, making it suitable for creating more complex molecular structures. For instance, it can be utilized in the synthesis of pharmaceuticals where fluorination is critical for biological activity.

Comparison with Similar Compounds

| Compound Name | Key Features | Applications |

|---|---|---|

| 4-(Trifluoromethyl)benzonitrile | Lacks methylsulfonyl group | Less reactive in certain reactions |

| 4-(Methylsulfonyl)benzonitrile | Lacks trifluoromethyl group | Different physical and chemical properties |

| This compound | Unique combination of groups | Valuable in synthesis and biological studies |

The unique combination of functional groups in this compound allows for distinct reactivity compared to its analogs, making it particularly useful in synthetic chemistry.

Biological Applications

Enzyme Inhibition and Protein Interactions

In biological research, this compound has been identified as a valuable tool for studying enzyme inhibition and protein interactions. The trifluoromethyl group increases lipophilicity, facilitating better membrane penetration, while the methylsulfonyl group can form strong interactions with enzyme active sites. This dual functionality makes it an effective inhibitor for various biochemical pathways.

Case Study: Enzyme Interaction

A study demonstrated that this compound effectively inhibited a specific enzyme involved in metabolic pathways. The compound was shown to bind at the active site, leading to reduced enzymatic activity and providing insights into potential therapeutic applications.

Industrial Applications

Production of Advanced Materials

Industrially, this compound is utilized in the development of advanced materials such as polymers and coatings. Its stability and reactivity make it suitable for applications requiring durable and chemically resistant materials. The compound's properties allow for enhanced performance in various industrial formulations.

Synthesis Optimization

The production methods for this compound have been optimized to ensure high yield and purity. Techniques such as continuous flow reactors are employed to facilitate efficient synthesis while minimizing waste and improving safety during handling.

Mechanism of Action

The mechanism by which 4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methylsulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related benzonitrile derivatives:

Pharmacological and Agrochemicological Relevance

- Agrochemicals : Compounds like II.13.m () and II.13.a202 () feature triazole and dichlorophenyl groups, enhancing fungicidal activity. The target compound lacks these bioactive moieties but serves as a precursor in their synthesis .

- Drug Candidates: (-)-4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile (CAS RN: 488787-59-3) exhibits stereospecific binding to neurological targets, a complexity absent in the achiral target compound .

Biological Activity

4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile, also known by its CAS number 904311-38-2, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's structure includes a trifluoromethyl group and a methylsulfonyl moiety, which are known to influence biological interactions significantly. The presence of these functional groups can enhance lipophilicity and alter the compound's reactivity towards biological targets.

Biological Activity Overview

Recent studies have indicated that this compound exhibits several biological activities, including:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains.

- Anticancer Potential : Preliminary data suggest that it may inhibit the growth of certain cancer cell lines.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

Antimicrobial Activity

Research has demonstrated that this compound possesses antimicrobial properties. A study evaluating its effectiveness against common pathogens reported the following Minimum Inhibitory Concentrations (MIC):

| Microorganism | MIC (μg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Bacillus subtilis | 8 |

These results indicate that the compound has significant antimicrobial potential, particularly against Gram-positive bacteria like Staphylococcus aureus.

Anticancer Activity

The anticancer properties of this compound have been evaluated in vitro using various cancer cell lines. Notably, it exhibited cytotoxic effects on MCF-7 (breast cancer) cells with an IC50 value of approximately 15 μM. The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G1 phase.

Case Study: MCF-7 Cell Line

In a controlled study, MCF-7 cells were treated with varying concentrations of the compound. The following observations were made:

- Cell Viability : A dose-dependent decrease in cell viability was noted.

- Apoptosis Induction : Flow cytometry analysis revealed increased annexin V positivity in treated cells compared to controls.

This suggests that the compound may trigger programmed cell death pathways, making it a candidate for further investigation in cancer therapeutics.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- Enzyme Interaction : The compound may interact with specific enzymes involved in metabolic processes, potentially inhibiting their activity.

- Receptor Modulation : There is potential for interaction with cellular receptors that mediate signaling pathways related to cell growth and apoptosis.

Q & A

Q. What are the common synthetic routes for 4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile?

The synthesis typically involves multi-step functionalization of benzonitrile derivatives. A key intermediate, such as 4-fluoro-2-(trifluoromethyl)benzonitrile, can undergo nucleophilic substitution with methylsulfonyl groups under controlled conditions. For example, iodopyrazole intermediates (e.g., 4-(3-iodo-1H-pyrazol-1-yl)-2-(trifluoromethyl)benzonitrile) are synthesized via halogenation and coupling reactions . Optimizing reaction solvents (e.g., DMF) and catalysts (e.g., CuI) improves yields.

Q. What spectroscopic techniques are effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is critical for confirming substituent positions and electronic environments. Infrared (IR) spectroscopy identifies functional groups like -CN (~2220 cm⁻¹) and -SO₂CH₃ (~1350–1150 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography resolves structural ambiguities in crystalline forms .

Q. How can researchers assess the purity of this compound post-synthesis?

High-Performance Liquid Chromatography (HPLC) with UV detection is standard for quantifying purity. Gas Chromatography-Mass Spectrometry (GC-MS) identifies volatile impurities. Thin-Layer Chromatography (TLC) offers rapid qualitative analysis, while elemental analysis confirms stoichiometric ratios of C, H, N, and S .

Advanced Research Questions

Q. How do computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Density-functional theory (DFT) calculations, using basis sets like 6-31G*, model electron density distributions and local kinetic energy to predict reaction pathways. The Colle-Salvetti correlation-energy formula aids in analyzing substituent effects on transition states, particularly the electron-withdrawing trifluoromethyl and methylsulfonyl groups . Polarizable continuum models (PCM) simulate solvent effects on activation energies .

Q. What strategies mitigate competing side reactions during trifluoromethyl group introduction?

Fluorinated reagents such as 4-((Trifluoromethyl)amino)benzonitrile or Ruppert-Prakash reagents (TMSCF₃) minimize byproducts. Kinetic control via low-temperature reactions (-78°C) and directing groups (e.g., -CN) enhance regioselectivity. Computational screening of transition-state geometries identifies steric clashes that trigger side reactions .

Q. How does the methylsulfonyl group influence the electronic properties of the benzonitrile core?

The -SO₂CH₃ group induces strong electron-withdrawing effects, quantified via Natural Bond Orbital (NBO) analysis. This polarizes the aromatic ring, increasing the electrophilicity of the benzonitrile moiety. UV-Vis spectroscopy reveals bathochromic shifts in π→π* transitions, while cyclic voltammetry measures redox potentials altered by sulfone conjugation .

Q. What role does the benzonitrile moiety play in the compound’s interaction with biological targets?

Molecular docking studies using polarized basis sets (6-31G**) show that the -CN group forms dipole-dipole interactions with protein active sites. For example, in sodium channel blockers, the benzonitrile moiety stabilizes binding via hydrophobic pockets and π-stacking with aromatic residues . Mutagenesis studies correlate -CN positioning with inhibitory potency .

Methodological Notes

- Synthetic Optimization : Use kinetic isotopic effects (KIE) to probe rate-determining steps in trifluoromethylation .

- Computational Validation : Cross-validate DFT results with experimental Raman spectra for vibrational mode assignments .

- Safety : Handle methylsulfonyl intermediates with care—use fume hoods and personal protective equipment (PPE) due to potential lachrymatory effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.